APS-2-79

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

APS-2-79 es un antagonista de MEK dependiente de KSR. Juega un papel crucial en la regulación de la vía de señalización MAPK al antagonizar la fosforilación y activación de MEK, lo cual es esencial para la activación de la señalización oncogenética Ras-MAPK .

Métodos De Preparación

Rutas sintéticas:: La ruta sintética para APS-2-79 involucra reacciones químicas específicas para obtener el compuesto deseado. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en el dominio público. Los servicios de síntesis personalizada pueden proporcionar acceso rápido a this compound.

Métodos de producción industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Típicamente, las compañías farmacéuticas o las instituciones de investigación desarrollan procesos patentados para la producción comercial.

Análisis De Reacciones Químicas

APS-2-79 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados. Los principales productos formados a partir de estas reacciones permanecen sin revelar.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Therapeutics :

- Targeting Ras-MAPK Pathway : APS-2-79 has been shown to enhance the effectiveness of MEK inhibitors in Ras-mutant cell lines by preventing negative feedback signaling. This dual targeting strategy can potentially lead to improved therapeutic outcomes for patients with Ras-driven cancers .

- Inhibition of KSR Activity : The compound selectively inhibits KSR activity without affecting other closely related kinases, such as BRAF or CRAF, making it a promising candidate for targeted cancer therapies .

- Biochemical Studies :

-

Structural Biology :

- Crystallographic Studies : Structural analyses have revealed how this compound interacts with KSR at the molecular level, providing insights into its binding dynamics and selectivity over other kinases. These studies help elucidate the conformational changes induced by the compound, which are crucial for understanding its mechanism .

Case Studies

| Study | Objective | Findings | Significance |

|---|---|---|---|

| Dhawan et al. (2016) | Evaluate the effects of this compound on KSR and MEK signaling | This compound increased MEK inhibitor potency in Ras-mutant cells | Suggests potential for combination therapies in Ras-driven cancers |

| Khan et al. (2020) | Investigate structural interactions between this compound and KSR | Identified specific binding sites and conformational changes in KSR | Provides a framework for designing more effective inhibitors |

| Filbert et al. (2011) | Analyze the role of KSR in MAPK signaling | Demonstrated that KSR can function independently of catalytic activity | Highlights the importance of scaffolding functions in cancer signaling pathways |

Mecanismo De Acción

APS-2-79 ejerce sus efectos uniéndose a KSR2 dentro del complejo KSR2-MEK1. Al estabilizar KSR en un estado inactivo, evita la unión de RAF y la activación posterior de MEK, bloqueando eficazmente la señalización Ras-MAPK .

Comparación Con Compuestos Similares

Desafortunadamente, los compuestos similares específicos no se enumeran explícitamente. La singularidad de APS-2-79 radica en su mecanismo de acción dependiente de KSR, que lo distingue de otros inhibidores de MEK.

Actividad Biológica

APS-2-79 is a small molecule that has emerged as a significant inhibitor of the MAPK signaling pathway, particularly in the context of Ras-driven cancers. This compound specifically targets the kinase suppressor of Ras (KSR), a scaffolding protein that plays a crucial role in mediating Ras signaling. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular signaling pathways, and implications for cancer therapy.

This compound stabilizes an inactive form of KSR, thereby antagonizing Ras signaling. This stabilization leads to the repression of MEK and ERK phosphorylation, which are critical downstream components of the MAPK pathway. The compound achieves this by binding directly to the ATP-binding site of KSR, inhibiting its interaction with RAF and MEK proteins.

Key Findings:

- Inhibition of MEK and ERK Phosphorylation : this compound has been shown to significantly reduce KSR-stimulated phosphorylation of MEK and ERK in various cell lines, particularly those harboring KRAS mutations .

- Synergistic Effects with MEK Inhibitors : The compound enhances the efficacy of MEK inhibitors, such as trametinib, specifically in KRAS mutant cell lines (e.g., HCT116 and A549) while showing minimal effects in BRAF mutant lines (e.g., SK-MEL-239 and A375) .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| IC50 against KSR2-MEK1 complexes | 120 nM |

| Effect on KSR-stimulated MEK/ERK | Significant reduction |

| Synergistic effect with trametinib | Enhanced efficacy in KRAS mutants |

| Cell lines tested | HCT116, A549 (KRAS); SK-MEL-239, A375 (BRAF) |

Case Studies

- Cell Viability Studies : In experiments conducted with HCT116 and A549 cell lines, treatment with this compound resulted in a notable decrease in cell viability when combined with trametinib. This suggests that dual targeting of KSR and MEK may provide a more effective therapeutic strategy against tumors driven by KRAS mutations .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound not only inhibits the phosphorylation events downstream of KSR but also prevents the heterodimerization between KSR and RAF proteins. This blockade is crucial for reducing oncogenic signaling associated with mutant Ras .

Implications for Cancer Therapy

The ability of this compound to stabilize an inactive form of KSR presents a novel approach for targeting Ras-driven cancers. Traditional therapies have focused predominantly on direct inhibitors of RAF or MEK; however, targeting scaffolding proteins like KSR may provide an additional layer of therapeutic intervention.

Potential Clinical Applications:

- Combination Therapies : The synergistic effects observed with existing MEK inhibitors suggest that this compound could be integrated into combination therapy regimens to enhance treatment outcomes for patients with KRAS mutations.

- Targeting Resistance Mechanisms : By inhibiting feedback signaling through KSR stabilization, this compound may help overcome resistance mechanisms that often limit the effectiveness of current MAPK pathway inhibitors .

Propiedades

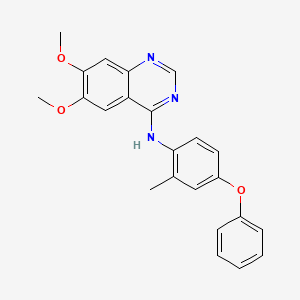

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKZLFZZBGBOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.